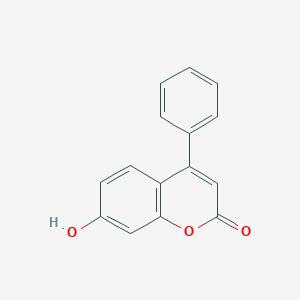
7-Hydroxy-4-phenylcoumarin
概要
説明
7-Hydroxy-4-phenylcoumarin (7C) is a coumarin derivative that has been evaluated for its potential anti-melanogenic properties . It is a compound with the molecular formula C15H10O3 .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-phenylcoumarin and its derivatives has been explored in various studies. One method is based on the Pechmann coumarin synthesis method, where the influence of various Lewis acids on the reaction was discussed .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-phenylcoumarin consists of 15 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 238.24 g/mol .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4-phenylcoumarin have been studied extensively. For instance, the influence of various Lewis acids on the Pechmann coumarin synthesis method was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Physical And Chemical Properties Analysis
7-Hydroxy-4-phenylcoumarin has a molecular weight of 238.24 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 238.062994177 g/mol .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “7-Hydroxy-4-phenylcoumarin”:
Choleretic Drug Synthesis
7-Hydroxy-4-methylcoumarin, a derivative of 7-Hydroxy-4-phenylcoumarin, is clinically used as a choleretic drug. It aids in relaxing the bile duct sphincter and relieving pain .
Melanogenic Enzyme Expression
Research has investigated the impact of 7-Hydroxy-4-Methylcoumarin (7H-4M) on the expression of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, as well as their transcriptional regulator MITF .
Aflatoxin Production Inhibition
Coumarins, including derivatives of 7-Hydroxy-4-phenylcoumarin, have shown inhibitory effects on aflatoxin production in Aspergillus flavus .
Enzyme Substrate Studies
Different derivatives of 7-hydroxycoumarin have been used to test enzymes like phosphatases, β-galactosidases, and β-lactamases. These studies help understand enzyme activities and potential therapeutic applications .
Leishmanicidal Activity
Derivatives synthesized from 7-Hydroxy-4-phenylcoumarin have been evaluated for their in vitro leishmanicidal activity against Leishmania amazonensis, as well as their toxicity in murine macrophages .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Coumarin derivatives are known to interact with various biological targets, exhibiting a broad range of pharmacological properties . For instance, some coumarin derivatives have been found to exhibit anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to downstream effects . For instance, some coumarin derivatives can inhibit the proliferation of breast cancer cells .
特性
IUPAC Name |
7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMJRRORVMRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418258 | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2555-30-8 | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-4-PHENYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 7-hydroxy-4-phenylcoumarin in medicine?
A1: Research suggests that 7-hydroxy-4-phenylcoumarin derivatives exhibit promising in vitro activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. Specifically, 7-O-prenylated and tetra-O-acetyl-β-D-glucopyranosyl derivatives were more potent than the unmodified 7-hydroxy-4-phenylcoumarin and demonstrated efficacy against both promastigote and amastigote forms of the parasite. [] This finding indicates the potential of 7-hydroxy-4-phenylcoumarin derivatives as lead compounds for developing novel leishmanicidal drugs.
Q2: How does the structure of 7-hydroxy-4-phenylcoumarin lend itself to modification for improved activity?
A2: The 7-hydroxy group and the phenyl ring of 7-hydroxy-4-phenylcoumarin are key sites for structural modifications. Researchers have successfully synthesized derivatives by introducing various substituents at the 7-hydroxy position, such as prenyl and tetra-O-acetyl-β-D-glucopyranosyl groups. [] These modifications have shown to impact the leishmanicidal activity. Additionally, the presence of hydroxyl groups allows for further derivatization through glycosylation, which has been achieved using biotransformation techniques with Catharanthus roseus cell cultures. [] These modifications highlight the versatility of 7-hydroxy-4-phenylcoumarin as a scaffold for developing new drug candidates.
Q3: Can you explain the process of biotransformation used to modify 7-hydroxy-4-phenylcoumarin and its significance?
A3: Biotransformation utilizes biological systems, like plant cell cultures, to modify chemical compounds. This technique has been successfully employed to glycosylate 7-hydroxy-4-phenylcoumarin. [, ] Researchers introduced 7-hydroxy-4-phenylcoumarin to Polygonum multiflorum hairy root cultures, resulting in the formation of 4-phenylcoumarin-7-O-β-D-glucopyranoside. [] Similarly, Catharanthus roseus cell cultures produced 4-phenylcoumarin-7-O-beta-D-glucopyranosyl (1 --> 6) beta-D-glucopyranoside. [] These glycosylated derivatives are valuable as they often possess improved water solubility and bioavailability compared to the parent compound, potentially enhancing their therapeutic applications.
Q4: What are the advantages of using transgenic hairy roots of Polygonum multiflorum for biotransformation?
A4: Transgenic hairy roots of Polygonum multiflorum offer a controlled and efficient platform for biotransformation. This system enables the production of specific enzymes responsible for glycosylation, leading to the synthesis of desired glycosylated derivatives of 7-hydroxy-4-phenylcoumarin. [] This approach provides a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q5: What spectroscopic techniques are used to characterize 7-hydroxy-4-phenylcoumarin and its derivatives?
A5: Researchers utilize various spectroscopic techniques like ¹H-NMR, ¹³C-NMR, HMBC, and ESI-MS to elucidate the structure of 7-hydroxy-4-phenylcoumarin and its derivatives. [, ] These methods provide detailed information on the connectivity and types of atoms within the molecule, confirming the successful synthesis of desired compounds and identifying any structural modifications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


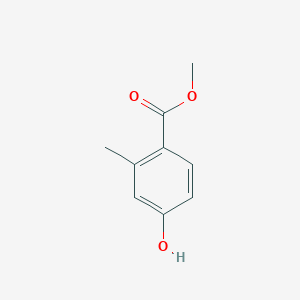
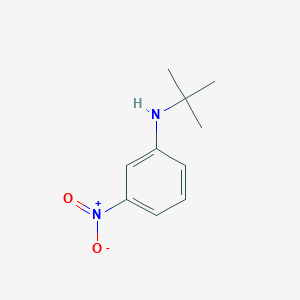

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)

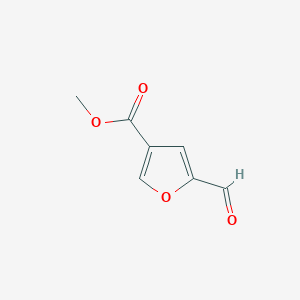
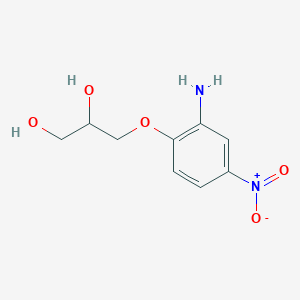
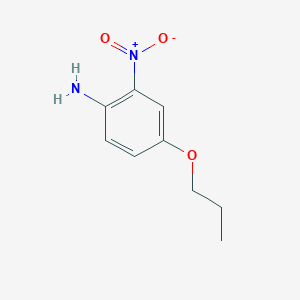
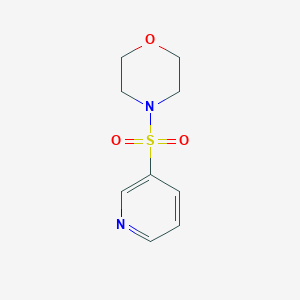
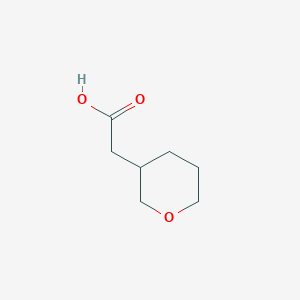
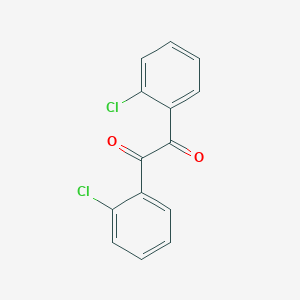

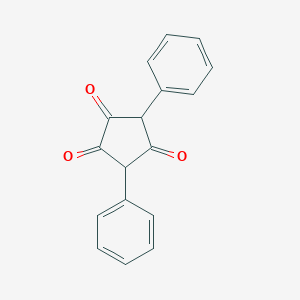
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)